molecular formula C12H13BO3 B6302967 (3-Ethoxynaphthalen-2-yl)boronic acid CAS No. 1242673-55-7

(3-Ethoxynaphthalen-2-yl)boronic acid

Cat. No.: B6302967
CAS No.: 1242673-55-7
M. Wt: 216.04 g/mol
InChI Key: JCJLWJBIEGHNRU-UHFFFAOYSA-N
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Description

(3-Ethoxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with an ethoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxynaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxynaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (room temperature to 80°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in cross-coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group instead of an ethoxy group.

    (2-Naphthyl)boronic Acid: Lacks the ethoxy substitution but shares the naphthalene core.

Uniqueness: (3-Ethoxynaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethoxy group can also impact its solubility and interaction with other molecules .

Properties

IUPAC Name

(3-ethoxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8,14-15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJLWJBIEGHNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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